molecular formula C10H12ClN3 B1448308 [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride CAS No. 1351614-02-2

[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride

Cat. No.: B1448308
CAS No.: 1351614-02-2
M. Wt: 209.67 g/mol
InChI Key: CXSUNTYVOFMZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzimidazole Chemistry

The benzimidazole chemical family emerged from fundamental research into vitamin metabolism during the 1940s. Benzimidazole was first discovered during investigations of vitamin B12, where researchers identified the benzimidazole nucleus as a stable platform for drug development. The initial recognition of benzimidazole's biological potential occurred in 1944 when Woolley hypothesized that benzimidazoles could act similarly to purines to provide biological responses, marking the first investigation into the biological activity of the benzimidazole nucleus. This pioneering work established the foundation for what would become one of the most important heterocyclic scaffolds in medicinal chemistry.

The systematic exploration of benzimidazole chemistry accelerated significantly when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and that some of its derivatives possessed vitamin B12-like activity. This discovery sparked widespread interest among researchers, leading to extensive investigations into synthetic procedures for benzimidazole and its derivatives. The fundamental preparation method involves the condensation of ortho-phenylenediamine with formic acid or the equivalent trimethyl orthoformate, following the reaction: C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH. This synthetic approach became the cornerstone for developing numerous benzimidazole derivatives with enhanced biological activities.

The historical progression of benzimidazole research demonstrates a clear evolution from basic vitamin research to sophisticated pharmaceutical applications. The 1950s witnessed the discovery of benzimidazole derivative opioid agonist etonitazene by CIBA pharmaceutical company, while the 1960s brought forth reports of benzimidazole derivatives as proton pump inhibitors. The 1970s marked significant milestones with the development of mebendazole by Janssen pharmaceutical in Belgium and albendazole by Robert J. Gyurik and Vassilios J. Theodorides for SmithKline Corporation. These developments established benzimidazole as a privileged structure in heterocyclic chemistry, earning recognition for its association with a wide range of biological activities.

Significance of Amine Functionalized Benzimidazoles

Amine functionalized benzimidazoles represent a particularly important subclass within the broader benzimidazole family, demonstrating enhanced biological activity and improved pharmacological properties. The benzimidazole scaffold is regarded as a privileged drug design and discovery platform with various pharmacological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The incorporation of amine functionalities into benzimidazole structures significantly amplifies these therapeutic potentials through enhanced molecular interactions with biological targets.

The broad pharmacological significance of amine-functionalized benzimidazoles stems from their physicochemical attributes, including hydrogen bond donor-acceptor efficiency, π-π stacking interactions, and hydrophobic interactions. These characteristics enable benzimidazole derivatives to bind efficiently with macromolecules, particularly proteins and nucleic acids. The amine functionality contributes additional binding sites and enhances the compound's ability to form crucial intermolecular interactions with biological targets. Benzimidazole derivatives have demonstrated remarkable versatility as topoisomerase inhibitors, deoxyribonucleic acid intercalation agents, alkylating agents, androgen receptor antagonists, poly(adenosine diphosphate-ribose) polymerase inhibitors, protein kinase inhibitors, dihydrofolate reductase inhibitors, and microtubule inhibitors.

Recent synthesis methodologies for functionalized benzimidazoles have incorporated advanced techniques such as oxidative tandem quartic carbon-hydrogen aminations, enabling unprecedented approaches for creating complex amine-substituted derivatives. These synthetic advances have facilitated the development of novel benzimidazole compounds with enhanced selectivity and potency. The structure-activity relationship studies of amine functionalized benzimidazoles reveal that the presence and positioning of amine groups significantly influence biological activity, with specific substitution patterns yielding compounds with submicromolar antiproliferative activity.

The therapeutic potential of amine functionalized benzimidazoles extends to epigenetic regulation, with demonstrated promising anticancer activities through histone deacetylase inhibition. Clinical applications include benzimidazole-based drugs such as Binimetinib, Bendamustine, Selumetinib, Abemaciclib, Veliparib, Dovitinib, Pracinostat, Galeterone, and Nazartinib, which have gained clinical approval for various therapeutic indications. The flexible nature of amine-substituted benzimidazole rings allows high-affinity binding to deoxyribonucleic acid, leading to conformational changes that inhibit cellular processes critical for disease progression.

Discovery and Initial Characterization of [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride

The compound this compound emerged from systematic investigations into amine-functionalized benzimidazole derivatives with enhanced pharmacological properties. This specific compound, identified by Chemical Abstracts Service number 1351614-02-2, represents a sophisticated example of structural modification aimed at optimizing biological activity through strategic amine positioning and alkene incorporation. The compound's discovery reflects the ongoing evolution of benzimidazole chemistry toward increasingly complex and targeted molecular designs.

Initial characterization studies revealed the compound's molecular formula as C10H12ClN3 with a molecular weight of 209.68 atomic mass units. The structural analysis confirms the presence of a benzimidazole core substituted at the 2-position with a prop-2-en-1-yl group bearing a primary amine functionality, stabilized as the hydrochloride salt. The compound's Simplified Molecular Input Line Entry System notation is recorded as C=C(CN)c1[nH]c2ccccc2n1.Cl, providing a standardized representation of its chemical structure. Storage conditions for this compound require temperatures of -4°C for short-term storage (1-2 weeks) and -20°C for longer storage periods (1-2 years), indicating its sensitivity to thermal degradation.

The compound exhibits the characteristic properties expected from benzimidazole derivatives, including crystalline morphology and specific spectroscopic signatures. Characterization techniques employed include proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and electron impact mass spectrometry, which confirm the structural integrity and purity of the synthesized compound. The hydrochloride salt formation enhances the compound's solubility properties and stability, facilitating its handling and potential therapeutic applications.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1351614-02-2
Molecular Formula C10H12ClN3
Molecular Weight 209.68 g/mol
Simplified Molecular Input Line Entry System C=C(CN)c1[nH]c2ccccc2n1.Cl
Storage Temperature (Short-term) -4°C (1-2 weeks)
Storage Temperature (Long-term) -20°C (1-2 years)
Physical State Crystalline solid
Purity Specification 95% minimum

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;/h2-5H,1,6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSUNTYVOFMZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)C1=NC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The synthesis generally involves:

  • Formation of the benzimidazole nucleus from o-phenylenediamine derivatives.
  • Introduction of the prop-2-en-1-yl amine substituent at the 2-position.
  • Conversion to the hydrochloride salt for isolation.

Stepwise Preparation Method

Step Reaction Description Conditions Notes
1 Cyclization of o-phenylenediamine with appropriate carboxylic acid or aldehyde to form benzimidazole Acidic or dehydrating conditions, often reflux in polyphosphoric acid or acidic solvents Established method for benzimidazole core synthesis
2 Alkylation at the 2-position with allylic halide or equivalent electrophile Use of allyl bromide or chloride, base such as potassium carbonate, solvent like DMF or acetonitrile, room temperature to reflux Regioselective alkylation to introduce prop-2-en-1-yl group
3 Amination or substitution to introduce the amine group if not already present Nucleophilic substitution or reductive amination depending on intermediate Ensures presence of amine functionality
4 Formation of hydrochloride salt by treatment with hydrogen chloride gas or HCl in organic solvents Room temperature, controlled addition of HCl in ether or ethanol Improves compound stability and crystallinity

Specific Research Findings and Patented Methods

Sonochemical and Metal-Free Cyclization Techniques

Recent advances have introduced ultrasound-assisted synthesis of benzimidazole derivatives with improved sustainability and efficiency. For example, a study reports the synthesis of benzimidazole derivatives via condensation and intramolecular cyclization under ultrasound irradiation, avoiding transition metals and harsh conditions.

Although this study focuses on CF3-substituted benzimidazoles, the methodology highlights:

  • Use of ultrasound to accelerate cyclization.
  • Metal-free and solvent-free conditions.
  • Short reaction times (around 1 hour).
  • Potential adaptation for allylic amine derivatives.

Amine Functionalization and Salt Formation

Research on benzimidazol-2-amine derivatives shows that amine functionalization can be achieved via acylation, alkylation, or reductive amination, followed by purification through standard organic extraction and chromatography. The hydrochloride salt is typically prepared by treating the free amine with HCl in solvents such as ether or ethanol, yielding crystalline solids suitable for further use.

Purification and Crystallization Techniques

Purification of this compound involves:

  • Dissolution in suitable solvents (alcohols, chloroform, polar aprotic solvents).
  • Removal of impurities by charcoal treatment and filtration.
  • Crystallization by controlled cooling or addition of anti-solvents such as n-heptane.
  • Drying under reduced pressure or lyophilization to obtain pure crystalline hydrochloride salt.

Temperature control is critical during dissolution (20–35°C) and crystallization (-30°C to 30°C, preferably 0–5°C) to optimize polymorphic purity and stability.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Purpose/Effect
Cyclization temperature Reflux or 100–150°C Formation of benzimidazole core
Alkylation base Potassium carbonate, triethylamine Facilitate nucleophilic substitution
Alkylation solvent DMF, acetonitrile Dissolve reactants, promote reaction
Amine introduction Nucleophilic substitution, reductive amination Install amine group
Salt formation HCl gas or HCl in ether/ethanol, room temp Form stable hydrochloride salt
Purification solvents Ether, ester, ketone, chloroform Remove impurities, crystallize product
Crystallization temperature 0–5°C preferred Enhance purity and polymorphic control
Drying methods Vacuum drying, lyophilization Obtain dry, stable solid

Chemical Reactions Analysis

Types of Reactions

[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride with structurally related benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Solubility Reference ID
[2-(1H-Benzimidazol-2-yl)prop-2-en-1-yl]amine HCl C₁₁H₁₃ClN₄ 236.70 Propenyl linker, benzimidazole, HCl salt Likely soluble in DMSO/DMF, aqueous acidic media
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine diHCl C₈H₁₀Cl₂FN₃ 238.10 Fluorinated benzimidazole, methylamine linker Soluble in polar solvents (DMSO, water)
2-(((1H-Benzimidazol-2-yl)methyl)amino)propanoic acid C₁₁H₁₃N₃O₂ 219.24 Amino acid-coupled benzimidazole Water-soluble, insoluble in organic solvents
4-(1H-Benzimidazol-2-yl)-6-(aryl)pyrimidin-2-amine C₁₇H₁₄N₆ 302.33 Pyrimidine-benzimidazole hybrid Moderate solubility in DMSO
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine HCl C₇H₁₄ClN₃ 175.66 Imidazole core, methylpropanamine linker Soluble in methanol, water

Key Observations :

  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogs (e.g., pyrimidine hybrids ).
  • Linker Flexibility : The propenyl group in the target compound may improve conformational adaptability relative to rigid methyl or pyrimidine linkers .

Yield Comparison :

  • Amino acid-coupled derivatives: 62–76% .
Crystallographic and Computational Analysis
  • SHELX Software : Widely used for small-molecule refinement (e.g., benzimidazole complexes) .
  • ORTEP-3 : Employed for visualizing anisotropic displacement ellipsoids in related benzimidazole-metal complexes .

Biological Activity

Overview

[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride, with the chemical formula C10H12ClN3 and CAS number 1351614-02-2, is a compound belonging to the class of benzimidazole derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure features a benzimidazole moiety, which plays a crucial role in its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

DNA Interaction: Benzimidazole derivatives have been shown to bind to DNA grooves, leading to potential DNA cleavage mediated by reactive oxygen species (ROS) . This interaction may disrupt normal cellular processes, particularly in rapidly dividing cancer cells.

Enzyme Inhibition: This compound has demonstrated the ability to inhibit specific kinases, which are pivotal in various signaling pathways. By blocking these enzymes, the compound can interfere with cell proliferation and survival pathways .

Apoptosis Induction: Studies indicate that this compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, essential enzymes in programmed cell death .

The biochemical properties of this compound are significant for its therapeutic potential:

Property Description
Molecular Weight 209.67 g/mol
Solubility Soluble in polar solvents; limited solubility in non-polar solvents
Stability Stable under normal laboratory conditions; sensitive to strong oxidizing agents

Cellular Effects

Research has shown that this compound affects various cell types:

  • Cancer Cells: It exhibits high cytotoxicity against several cancer cell lines, including breast and colon cancer cells.
  • Microbial Cells: Preliminary studies suggest antimicrobial activity against certain bacterial strains, indicating potential use as an antibiotic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity: A study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF7), with IC50 values indicating potent cytotoxic effects.
    Cell Line IC50 (µM)
    MCF75.0
    HT297.5
  • Mechanistic Insights: Another investigation revealed that this compound activates caspase pathways and leads to mitochondrial membrane potential disruption, confirming its role in apoptosis induction .
  • Antimicrobial Activity: In vitro tests showed that the compound exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride, and what intermediates are critical for yield optimization?

  • Methodology:

  • Core Reaction: Condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds, followed by amine functionalization. For example, intermediates like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide are synthesized via one-pot reactions involving 2-aminothiazole and aromatic aldehydes .
  • Key Steps: Acid-catalyzed cyclization to form the benzimidazole core, followed by propargyl or allyl amine coupling. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields .
  • Characterization: Use FT-IR to confirm the presence of NH stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹). LC-MS or HRMS validates molecular ion peaks .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in the structural elucidation of benzimidazole derivatives?

  • Methodology:

  • 1H NMR: Focus on aromatic proton splitting patterns (e.g., para-substituted benzimidazoles show doublets for H4 and H7 positions). Integration ratios distinguish substituents on the prop-2-en-1-yl chain .
  • 13C NMR: Benzimidazole carbons (C2, ~150 ppm) and allylic carbons (C3, ~120 ppm) confirm substitution patterns. DEPT-135 identifies CH₂ and CH₃ groups in the amine sidechain .
  • IR Challenges: Overlapping bands in the 1500–1600 cm⁻¹ region (C=C and C=N) may require 2D-COSY or computational modeling (DFT) for deconvolution .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during refinement?

  • Methodology:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios. Monitor Rint values (<5% for reliable refinement) .
  • Refinement in SHELXL: Apply PART and SAME commands to model disorder. For example, split the prop-2-en-1-yl chain into two conformers with occupancy ratios refined using FREE flag constraints .
  • Validation: Check ADDSYM in PLATON to detect missed symmetry and SQUEEZE in SHELX to account for solvent-accessible voids .

Q. What strategies address contradictory bioactivity data in GPCR modulation studies involving benzimidazole-based allosteric modulators?

  • Methodology:

  • Assay Design: Use orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment) to distinguish allosteric vs. orthosteric effects. For example, Hilary Highfield Nickols et al. (2013) identified bias signaling using TRUPATH biosensors .
  • Data Analysis: Apply the Black-Leff model to calculate log(τ/KA) for ligand efficacy. Discrepancies may arise from cell-specific receptor reserve or probe-dependent bias .
  • Structural Insights: Perform molecular docking (e.g., AutoDock Vina) using GPCR crystal structures (e.g., β2-adrenergic receptor, PDB: 3SN6) to predict binding poses of the prop-2-en-1-yl amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride
Reactant of Route 2
[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.